1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one
Description
1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one is a complex organic compound that features a fluorinated pyrimidine ring, a thiophene moiety, and a piperazinone structure
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-11-4-7-24-13(11)2-3-14(22)20-5-6-21(15(23)10-20)16-18-8-12(17)9-19-16/h4,7-9H,2-3,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUQKIOLBYXRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine and thiophene intermediates. The key steps include:
Fluoropyrimidine Synthesis: The fluoropyrimidine ring can be synthesized through nucleophilic substitution reactions involving fluorine-containing reagents.
Thiophene Synthesis: The thiophene moiety is often prepared via palladium-catalyzed cross-coupling reactions.
Piperazinone Formation: The piperazinone ring is formed through cyclization reactions involving appropriate amine and carbonyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazinone ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the fluoropyrimidine ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thiophene moiety may interact with various enzymes, affecting their activity. The piperazinone ring can modulate receptor activity, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one is unique due to its combination of a fluorinated pyrimidine ring, a thiophene moiety, and a piperazinone structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
